(3R)-3-Amino-3-(3-pyridyl)propan-1-OL
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Overview
Description
(3R)-3-Amino-3-(3-pyridyl)propan-1-OL is a chiral compound with a pyridine ring attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-pyridyl)propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Addition of Amino Group: An amino group is introduced at the 3-position of the pyridine ring.
Formation of Propanol Backbone: The propanol backbone is constructed through a series of reactions, including reduction and substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-(3-pyridyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3R)-3-Amino-3-(3-pyridyl)propan-1-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (3R)-3-Amino-3-(3-pyridyl)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(3-pyridyl)propan-1-OL: The enantiomer of the compound with similar chemical properties but different biological activity.
3-Amino-3-(2-pyridyl)propan-1-OL: A structural isomer with the amino group at a different position on the pyridine ring.
3-Amino-3-(4-pyridyl)propan-1-OL: Another isomer with the amino group at the 4-position.
Uniqueness
(3R)-3-Amino-3-(3-pyridyl)propan-1-OL is unique due to its specific chiral configuration, which can result in distinct biological activities and interactions compared to its enantiomers and isomers. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
(3R)-3-amino-3-pyridin-3-ylpropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c9-8(3-5-11)7-2-1-4-10-6-7/h1-2,4,6,8,11H,3,5,9H2/t8-/m1/s1 |
InChI Key |
MHDKZNTVSJLQHY-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)[C@@H](CCO)N |
Canonical SMILES |
C1=CC(=CN=C1)C(CCO)N |
Origin of Product |
United States |
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